1-(1-Methylpyrrolidin-2-yl)acetone
Overview
Description
1-(1-Methylpyrrolidin-2-yl)acetone, also known as MP2P, is a chemical compound that is widely used in scientific research. It is a ketone that is commonly used as a precursor in the synthesis of various drugs and other organic compounds. In
Scientific Research Applications
Enantioselective Organocatalysis
1-(1-Methylpyrrolidin-2-yl)acetone-related compounds have shown promise in enantioselective organocatalysis. For instance, a study utilized a compound structurally similar to 1-(1-Methylpyrrolidin-2-yl)acetone for catalyzing the aldol reaction between acetone and various aldehydes, achieving superior enantioselectivity compared to existing catalysts (Tong, Harris, Barker, & Brimble, 2008).
Photocatalytic Activity in Wastewater Treatment
Compounds related to 1-(1-Methylpyrrolidin-2-yl)acetone have been studied for their potential in photocatalytic wastewater treatment. A study demonstrated the use of a similar solvent for the exfoliation of MoS2 nanosheets, which showed effective photocatalytic performance under visible light, indicating a potential application in controlling water pollution efficiently (Sahoo et al., 2020).
Study of Biosynthetic Pathways
Research has explored the role of related compounds in the biosynthesis of tropane alkaloids. A study on 1-Methylpyrrolidine-2-acetic acid, a compound with structural similarities, investigated its efficiency as a precursor in the biosynthesis of alkaloids in various plants, contributing to our understanding of plant biochemistry (Huang, Abraham, Kim, & Leete, 1996).
Studies in Organic Synthesis
1-(1-Methylpyrrolidin-2-yl)acetone-related compounds have been utilized in various organic synthesis processes. For example, research has shown their use in the selective oxidation of alcohols to corresponding ketones, highlighting their potential in fine chemical synthesis (Joseph, Jain, & Sain, 2006).
Polymerization Studies
These compounds have also been used in polymerization studies. A research paper described the polymerization of N-vinylpyrrolidinone in 3-methylbutan-2-one, a process important for producing polymers with specific end-group functionalities (Liu & Rimmer, 2002).
Luminescent Material Research
Research on luminescent materials also includes studies involving 1-(1-Methylpyrrolidin-2-yl)acetone-related compounds. A study developed a luminescent metal–organic framework that could act as a luminescent probe for the detection of acetone, demonstrating the compound's relevance in material science and sensor technology (Wang et al., 2015).
properties
IUPAC Name |
1-(1-methylpyrrolidin-2-yl)propan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-7(10)6-8-4-3-5-9(8)2/h8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKXZIOQKHHDNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1CCCN1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Methylpyrrolidin-2-yl)acetone | |
CAS RN |
45771-52-6 | |
Record name | Hygrine, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045771526 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | HYGRINE, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RV8N61EC6K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.